N'-Ethyl-N,N-diphenylurea

Description

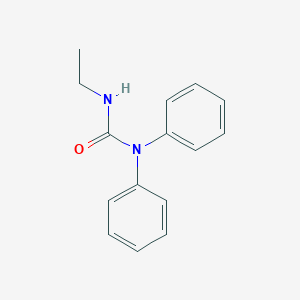

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-1,1-diphenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-16-15(18)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPWJRHVODJXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Record name | N'-ETHYL-N,N-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074874 | |

| Record name | N'-Ethyl-N,N-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18168-01-9 | |

| Record name | N'-ETHYL-N,N-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N′-Ethyl-N,N-diphenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18168-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,1-diphenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018168019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Ethyl-N,N-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1,1-diphenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N′-Ethyl-N,N-diphenylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N56KCM8XN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N'-Ethyl-N,N-diphenylurea CAS number and properties

CAS Number: 18168-01-9

This technical guide provides an in-depth overview of N'-Ethyl-N,N-diphenylurea, a versatile chemical compound with applications ranging from a stabilizer in propellants to a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound, with the empirical formula C15H16N2O, is a trisubstituted urea derivative.[1] While extensive experimental data for this specific compound is limited in publicly accessible databases, its properties can be estimated and understood through data available for structurally similar compounds and computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18168-01-9 | [1] |

| Molecular Formula | C15H16N2O | [1] |

| Molecular Weight | 240.3 g/mol | [1] |

| IUPAC Name | 1-Ethyl-3,3-diphenylurea | |

| Calculated LogP | 2.68 | |

| Calculated Boiling Point | 777.14 K | |

| Calculated Enthalpy of Vaporization | 75.65 kJ/mol | |

| Calculated Log of Water Solubility | -3.49 (in mol/l) |

Note: The boiling point, enthalpy of vaporization, and water solubility are calculated values and should be considered as estimates. Experimental data for the closely related compound N,N'-diethyl-N,N'-diphenylurea (CAS 85-98-3) shows a melting point of 72-75 °C.

Synthesis

The most direct and widely employed method for the synthesis of asymmetrically substituted ureas like this compound is the reaction of an isocyanate with an amine.[1] In this case, the reaction involves diphenylamine and ethyl isocyanate.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Diphenylamine

-

Ethyl isocyanate

-

Anhydrous toluene

-

Di-n-butyl phosphate (catalyst, optional)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine (0.5 mole) in anhydrous toluene (150 ml).

-

Slowly add ethyl isocyanate (0.53 mole) to the stirred solution.

-

If a catalyst is used, add a catalytic amount of di-n-butyl phosphate (e.g., 0.6 g).

-

Heat the reaction mixture to 100°C and maintain this temperature with stirring for 10 hours.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by filtration and wash it with a small amount of cold toluene.

-

Dry the product under vacuum to remove any residual solvent.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Note: This protocol is based on a general procedure for the synthesis of a similar compound, N-methyl-N',N'-diphenylurea.[2] Reaction conditions may need to be optimized for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of this compound.

Experimental Protocol: HPLC Analysis of this compound

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is appropriate for this nonpolar compound.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water. A common starting point is a gradient from a lower to a higher concentration of acetonitrile. Phosphoric acid can be added to the mobile phase to improve peak shape; for Mass Spectrometry (MS) detection, formic acid should be used instead.[3]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenylurea chromophore absorbs, for example, 245 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a standard stock solution of this compound in a suitable solvent like acetonitrile.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

-

Set up the HPLC system with the specified column and mobile phase.

-

Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the standards and the sample.

-

Record the chromatograms and determine the retention time and peak area of this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activity: IDO1 Inhibition

Derivatives of N,N-diphenylurea have emerged as promising inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a significant role in tumor immune evasion.[5] By inhibiting IDO1, these compounds can help to restore the body's immune response against cancer cells.[5]

The IDO1 signaling pathway is a critical target in cancer immunotherapy. Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function. The accumulation of tryptophan metabolites, such as kynurenine, further suppresses the immune response by promoting the generation of regulatory T-cells (Tregs).[6] IDO1 inhibitors, including those based on the N,N-diphenylurea scaffold, aim to block this immunosuppressive pathway.

IDO1 Signaling Pathway in Cancer

Caption: The IDO1 signaling pathway in cancer and the inhibitory action of this compound.

Safety and Handling

Conclusion

This compound is a compound with significant potential in both material science and pharmacology. Its synthesis is achievable through established chemical routes, and its analysis can be performed using standard chromatographic techniques. The growing interest in its role as a scaffold for IDO1 inhibitors highlights its importance in the development of novel cancer immunotherapies. Further research to fully characterize its experimental properties and biological activity is warranted.

References

- 1. This compound | 18168-01-9 | Benchchem [benchchem.com]

- 2. N,N'-DIETHYL-N,N'-DIPHENYLUREA | CAS#:85-98-3 | Chemsrc [chemsrc.com]

- 3. Separation of N’-Ethyl-N,N-diphenylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]

- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

N'-Ethyl-N,N-diphenylurea solubility in acetone and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Ethyl-N,N-diphenylurea is a substituted urea derivative of interest in various fields of chemical research and development. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides an overview of the available solubility information for this compound and its analogs, a detailed experimental protocol for determining its solubility, and a visual representation of the experimental workflow.

Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield a quantitative dataset for the solubility of this compound across a range of organic solvents. This highlights a gap in the existing physicochemical data for this specific compound.

However, qualitative information and data for structurally similar compounds can provide valuable insights into its likely solubility behavior.

Qualitative Solubility of Related Compounds:

-

N,N'-Diethyl-N,N'-diphenylurea , a closely related compound with an additional ethyl group, is reported to be soluble in acetone.

-

1,3-Diphenylurea , the parent compound without the ethyl group, is described as being moderately soluble in organic solvents such as ethanol and methanol, and sparingly soluble in acetone.[1] Quantitative data for 1,3-diphenylurea indicates a solubility of approximately 30 mg/mL in Dimethyl Sulfoxide (DMSO) and dimethylformamide.

-

Phenylurea exhibits greater solubility in organic solvents like ethanol and acetone compared to water.

Based on these data, it can be inferred that this compound is likely to exhibit moderate to good solubility in polar aprotic and polar protic organic solvents. The presence of the two phenyl groups contributes to its lipophilicity, while the urea functional group allows for hydrogen bonding with protic solvents.

Table 1: Solubility Data for Analogs of this compound

| Compound Name | Solvent | Temperature (°C) | Solubility |

| 1,3-Diphenylurea | Ethanol | 20 | 0.84 g / 100 g |

| 1,3-Diphenylurea | Acetone | Not Specified | Sparingly Soluble |

| 1,3-Diphenylurea | Diethyl Ether | Not Specified | Very Soluble |

| 1,3-Diphenylurea | DMSO | Not Specified | ~30 mg/mL |

| 1,3-Diphenylurea | Dimethylformamide | Not Specified | ~30 mg/mL |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[2] The following protocol provides a detailed methodology for its application to this compound.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., acetone, ethanol, methanol, acetonitrile, ethyl acetate, etc.) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.[2]

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a calibrated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3. Data Reporting:

-

Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).

-

The temperature at which the solubility was determined must always be specified.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic data for N'-Ethyl-N,N-diphenylurea (¹H NMR, ¹³C NMR, IR, Mass Spec)

A Technical Guide to the Spectroscopic Analysis of N'-Ethyl-N,N-diphenylurea

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No: 18168-01-9), a compound of interest in various fields of chemical science, including as a stabilizer in explosives and propellants.[1] The molecular formula for this compound is C₁₅H₁₆N₂O, with a molecular weight of 240.306 g/mol .[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through modern spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of organic spectroscopy and data from related diphenylurea derivatives.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Triplet | 3H | -CH₂-CH₃ |

| ~3.3 | Quartet | 2H | -CH₂ -CH₃ |

| ~6.0 | Broad Singlet | 1H | -NH - |

| ~7.2-7.5 | Multiplet | 10H | Aromatic Protons (2 x C₆H₅ ) |

Note: The chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS). The exact positions can vary based on the solvent and experimental conditions.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~15 | Primary (CH₃) | Ethyl -C H₃ |

| ~40 | Secondary (CH₂) | Ethyl -C H₂- |

| ~126 | Tertiary (CH) | Aromatic (ortho-C) |

| ~128 | Tertiary (CH) | Aromatic (meta-C) |

| ~129 | Tertiary (CH) | Aromatic (para-C) |

| ~142 | Quaternary | Aromatic (ipso-C) |

| ~155 | Quaternary | Carbonyl (C=O) |

Note: ¹³C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[3]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300 | Medium | N-H Stretch | Secondary Amide |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2980-2850 | Medium-Weak | C-H Stretch | Aliphatic (Ethyl) |

| ~1650 | Strong | C=O Stretch (Amide I) | Urea Carbonyl |

| 1600, 1490 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1550 | Medium | N-H Bend (Amide II) | Secondary Amide |

| ~1240 | Medium | C-N Stretch | Amide |

Note: The IR spectrum is highly characteristic of the functional groups present in the molecule.[4][5] The most intense band is expected to be the C=O stretching vibration.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 240 | Moderate | [M]⁺ (Molecular Ion) |

| 168 | High | [M - C₂H₅NCO]⁺ |

| 167 | High | [N(C₆H₅)₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 72 | Moderate | [C₂H₅NCO]⁺ |

Note: The fragmentation pattern in mass spectrometry provides valuable information for structural elucidation.[6] Electron ionization (EI) is a common method that can lead to the fragmentation of the parent ion.[6]

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][7]

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8] The choice of solvent is crucial as it can influence the chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field spectrometer (e.g., 300-500 MHz for ¹H NMR).[2][8]

-

Data Acquisition for ¹H NMR: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

Data Acquisition for ¹³C NMR: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[9]

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (TMS).[2] The signals are integrated to determine the relative number of protons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Protocol:

-

Sample Preparation (Thin Solid Film): Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[10]

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[10]

-

Instrument Setup: Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record the background spectrum (of the clean salt plate). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands and correlate them with the corresponding functional group vibrations.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.[12]

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).[6]

-

Ionization: Convert the sample molecules into gas-phase ions. A common method for organic molecules is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.[13]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Spectral Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.[14]

References

- 1. This compound | 18168-01-9 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. community.wvu.edu [community.wvu.edu]

- 5. amherst.edu [amherst.edu]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. scribd.com [scribd.com]

- 8. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. athabascau.ca [athabascau.ca]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Experimental reporting [rsc.org]

N'-Ethyl-N,N-diphenylurea mechanism of action as a stabilizer

An In-depth Technical Guide on the Core Mechanism of Action of N'-Ethyl-N,N-diphenylurea as a Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as Ethyl Centralite (EC), is a synthetic organic compound widely utilized as a stabilizer in nitrocellulose-based energetic materials, such as smokeless powders and solid rocket propellants.[1] Nitrocellulose, a primary component in these materials, is inherently unstable and prone to autocatalytic decomposition over time, a process accelerated by heat, moisture, and acidic byproducts.[1][2] This degradation can compromise the safety, performance, and shelf-life of the propellant, potentially leading to spontaneous ignition.[1] EC is incorporated into these formulations to mitigate this risk by neutralizing the reactive species that drive decomposition. This technical guide provides an in-depth exploration of the core mechanism of action of EC, supported by quantitative data, detailed experimental protocols, and visualizations of the chemical pathways involved.

Core Mechanism of Action

The primary function of Ethyl Centralite as a stabilizer is to interrupt the autocatalytic decomposition cycle of nitrocellulose. This cycle is initiated by the cleavage of the O-NO₂ bonds in the nitrocellulose polymer, a process that releases highly reactive nitrogen oxides (NOx), primarily nitrogen dioxide (NO₂), and other acidic species.[3][4] These products then catalyze further degradation of the nitrocellulose, creating a self-accelerating decomposition process.

Ethyl Centralite intervenes by acting as a scavenger for these NOx radicals. The mechanism is a complex series of chemical reactions, primarily involving:

-

Nitrosation: EC reacts with nitrous acid (formed from NOx in the presence of moisture) and other nitrosating agents. This leads to the formation of N-nitroso derivatives.

-

Nitration: EC and its derivatives react with nitrogen dioxide (NO₂) and nitric acid, leading to the substitution of nitro groups (NO₂) onto the phenyl rings.[5][6]

These reactions convert the highly reactive NOx species into more stable organic molecules, effectively removing them from the system and halting the catalytic decomposition cycle. The initial reaction of EC leads to the formation of a variety of "daughter products," which can themselves possess stabilizing properties, thereby extending the protective effect even after the parent EC has been significantly consumed.[7] Key derivatives formed during this process include 2-nitro-EC, 4-nitro-EC, dinitro-ECs, and N-ethyl-N-nitrosoaniline.[5][8][9]

In addition to its primary role as a radical scavenger, EC can also function as a plasticizer in some propellant formulations, which enhances the mechanical properties of the material.[10] By increasing the activation energy of nitrocellulose decomposition, EC improves the overall thermal stability of the propellant.[5]

Logical Flow of Stabilization

The following diagram illustrates the high-level mechanism by which Ethyl Centralite stabilizes nitrocellulose.

References

- 1. ethylcentralite.com [ethylcentralite.com]

- 2. Centralite - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Lifetime prediction of EC, DPA, Akardite II and MNA stabilized triple base propellants, comparison of heat generation rate and stabilizer consumption [repository.tno.nl]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

N'-Ethyl-N,N-diphenylurea: A Technical Guide to Health and Safety Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Ethyl-N,N-diphenylurea, also known as Centralite I, is a chemical compound primarily utilized as a stabilizer in propellants and explosives. This technical guide provides a comprehensive overview of the known health and safety hazards associated with this compound. Due to a scarcity of publicly available, in-depth toxicological studies on this compound, this document synthesizes available data on the compound itself, information on related diphenylurea derivatives, and standardized experimental protocols to offer a thorough understanding for researchers, scientists, and drug development professionals. This guide summarizes acute toxicity data, discusses potential hazards such as skin sensitization and environmental risks, and outlines standard methodologies for toxicological assessment.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Centralite I, 1,3-Diethyl-1,3-diphenylurea, Carbamite | General Chemical Dictionaries |

| CAS Number | 85-98-3 | General Chemical Dictionaries |

| Molecular Formula | C₁₇H₂₀N₂O | General Chemical Dictionaries |

| Molecular Weight | 268.35 g/mol | General Chemical Dictionaries |

| Melting Point | 73-75 °C | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in alcohol and ether | [3] |

Toxicological Profile

The available toxicological data for this compound is primarily focused on acute toxicity. Information regarding chronic toxicity, carcinogenicity, and mutagenicity is limited.

Acute Toxicity

Acute toxicity data from studies on rats are summarized in Table 2. These findings suggest that this compound is harmful if swallowed.

Table 2: Acute Toxicity of this compound

| Exposure Route | Species | Value | Reference |

| Oral | Rat (female) | LD₅₀: 780.9 mg/kg bw | [4] |

| Dermal | Rat (male/female) | LD₅₀: > 2000 mg/kg bw | [4] |

| Inhalation | Rat (male) | LC₅₀: > 198 mg/L air | [4] |

Skin and Eye Irritation

A preliminary hazard evaluation indicated that acetone solutions of the technical grade compound produced mild irritation when applied to the skin of rabbits, while the dry material did not[5]. Mild injury to the conjunctiva was observed after a single application to the eyes of rabbits[5].

Sensitization

Genotoxicity

A 1977 report states that in vitro mutagenic studies were negative[5]. However, comprehensive genotoxicity data from a standard battery of tests (e.g., Ames test, chromosome aberration test) is not available in the public domain.

Carcinogenicity and Chronic Toxicity

There is no available data on the carcinogenic or chronic toxicity potential of this compound.

Ecotoxicological Information

This compound is classified as harmful to aquatic life with long-lasting effects. A summary of ecotoxicity data is provided in Table 3.

Table 3: Ecotoxicity of this compound

| Organism | Test Duration | Endpoint | Value | Reference |

| Danio rerio (Zebra fish) | 96 hours | LC₅₀ | 15.6 mg/L | [4] |

| Daphnia magna (Water flea) | 48 hours | EC₅₀ | 14.3 mg/L | [4] |

| Desmodesmus subspicatus (Green algae) | 72 hours | ErC₅₀ | 37.8 mg/L | [4] |

Potential Signaling Pathways and Metabolism

Detailed studies on the specific metabolic pathways and toxicological mechanisms of this compound are not publicly available. However, based on the metabolism of other phenylurea herbicides, a hypothetical metabolic pathway can be proposed. Phenylurea compounds are known to undergo N-dealkylation and hydroxylation reactions[2].

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo | PLOS Pathogens [journals.plos.org]

N'-Ethyl-N,N-diphenylurea: A Technical Guide to its Reactivity Profile and Incompatibilities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Ethyl-N,N-diphenylurea is a trisubstituted urea derivative of significant interest in various chemical applications, most notably as a stabilizer in propellant formulations. Understanding its reactivity and incompatibility profile is crucial for its safe handling, storage, and effective utilization. This technical guide provides a comprehensive overview of the known reactivity of this compound, including its synthesis and thermal decomposition. It further details its chemical incompatibilities with common laboratory reagents. The information presented is a synthesis of available literature and safety data for the title compound and structurally related analogs.

Chemical Structure and Properties

This compound possesses an asymmetrical urea core with two phenyl groups and one ethyl group attached to the nitrogen atoms. This structure dictates its chemical behavior, including its nucleophilic and electrophilic sites, as well as steric hindrance around the bulky diphenylamino group.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂O | [1] |

| Molecular Weight | 240.30 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in acetone | Inferred from N,N'-Diethyl-N,N'-diphenylurea[2] |

Reactivity Profile

The reactivity of this compound is centered around the urea functional group. The nitrogen atom of the N-H group is nucleophilic, while the carbonyl carbon is electrophilic. The two phenyl groups on the other nitrogen atom provide significant steric hindrance and influence the electronic properties of the urea backbone.

Synthesis

The most direct and widely employed method for the synthesis of this compound is the reaction of diphenylamine with ethyl isocyanate.[1] This reaction proceeds via nucleophilic attack of the diphenylamine nitrogen on the electrophilic carbonyl carbon of the ethyl isocyanate.

Experimental Protocol: Synthesis of N'-Methyl-N',N'-diphenylurea (A Representative Protocol)

This protocol for a closely related analog can be adapted for the synthesis of this compound by substituting methyl isocyanate with ethyl isocyanate.

Materials:

-

Diphenylamine (0.5 mole)

-

Ethyl isocyanate (0.53 mole)

-

Di-n-butyl phosphate (0.6 g)

-

Toluene (150 ml)

Procedure:

-

Combine diphenylamine, ethyl isocyanate, and di-n-butyl phosphate in 150 ml of toluene in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Heat the mixture at 100°C for 10 hours with continuous stirring.

-

Cool the reaction mixture to room temperature.

-

The product, this compound, is expected to crystallize out of the solution.

-

Filter the solid product via suction filtration.

-

Wash the collected solid with cold toluene.

-

The filtrate can be recycled for subsequent batches with the addition of fresh reactants.

Thermal Decomposition

Hypothesized Primary Decomposition Products:

-

Ethyl isocyanate

-

Diphenylamine

-

Phenyl isocyanate

-

N-Ethylaniline

Further research is required to fully elucidate the thermal decomposition pathway and products of this compound.

Incompatibilities

Based on safety data for structurally similar compounds such as N,N'-diethyl-N,N'-diphenylurea, this compound is expected to be incompatible with the following classes of chemicals.

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | Fire and explosion hazard. Reactions can be violent. |

| Strong Acids | Reaction may be exothermic and lead to decomposition. |

| Strong Bases | May promote hydrolysis or other decomposition reactions. |

| Azo and Diazo Compounds | Potential for generation of toxic gases. |

| Strong Reducing Agents | Potential for formation of flammable gases. |

It is also important to note that some substituted ureas are reported to be shock-sensitive and may react violently upon severe shock or exposure to extreme temperatures.[2]

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound.

Hypothesized Thermal Decomposition

References

An In-depth Technical Guide to N'-Ethyl-N,N-diphenylurea: Properties, Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Ethyl-N,N-diphenylurea, a substituted urea derivative, is a compound of significant interest in the field of energetic materials. Primarily utilized as a stabilizer in propellants, its function is to enhance the chemical stability and extend the shelf life of nitrocellulose-based explosives by neutralizing acidic decomposition products. This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, detailed synthesis and analytical protocols, and its mechanism of action as a stabilizer.

Synonyms and Alternative Names

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of these is provided below to aid in literature searches and material identification.

| Type | Name |

| Common Name | This compound |

| IUPAC Name | 1-ethyl-3,3-diphenylurea |

| CAS Registry Number | 18168-01-9 |

| Systematic Name | Urea, N'-ethyl-N,N-diphenyl-[1] |

| Other Names | 3-ethyl-1,1-diphenylurea, Akardite III |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C15H16N2O | [1] |

| Molecular Weight | 240.30 g/mol | [1] |

| Melting Point | 72-74 °C | |

| Boiling Point | 358.8 ± 25.0 °C (Predicted) | |

| Density | 1.15 ± 0.1 g/cm3 (Predicted) | |

| pKa | 15.13 ± 0.60 (Predicted) | |

| LogP | 3.32 (Predicted) | |

| Appearance | White to off-white solid | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of diphenylamine with ethyl isocyanate. This reaction is a nucleophilic addition of the secondary amine to the isocyanate group.

Experimental Protocol: Synthesis from Diphenylamine and Ethyl Isocyanate

Materials:

-

Diphenylamine

-

Ethyl isocyanate

-

Anhydrous toluene (or other inert solvent like dichloromethane or acetonitrile)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane or petroleum ether for recrystallization

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1.0 equivalent) in anhydrous toluene.

-

Slowly add ethyl isocyanate (1.05 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic. If necessary, the flask can be cooled in an ice bath to maintain the temperature below 30°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid. Purify the solid by recrystallization from a suitable solvent system, such as toluene/hexane or ethanol/water, to yield pure this compound as a white solid.

-

Dry the purified product under vacuum.

Characterization:

-

Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Determine the melting point of the purified compound.

Synthesis Workflow

Analytical Methods

Accurate and reliable analytical methods are essential for the quality control of this compound and for monitoring its concentration and degradation products in propellant formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound in propellant samples. A reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis in Propellant Samples

Sample Preparation:

-

Accurately weigh a known amount of the propellant sample (e.g., 1 gram).

-

Extract the stabilizer from the propellant matrix using a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[3] This can be done by sonication or shaking for a specified period.

-

After extraction, precipitate the nitrocellulose by adding water.[3]

-

Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid for better peak shape.[4] A common mobile phase composition is acetonitrile/water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 230 nm.

-

Injection Volume: 10-20 µL.

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a broad singlet for the N-H proton, and complex multiplets for the aromatic protons of the two phenyl groups.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the two phenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300-3400 | N-H stretch | Medium |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 2850-2980 | Aliphatic C-H stretch | Medium |

| 1640-1680 | C=O stretch (urea) | Strong |

| 1580-1600 | C=C stretch (aromatic) | Medium |

| 1480-1500 | C=C stretch (aromatic) | Medium |

Application as a Propellant Stabilizer

The primary application of this compound is as a stabilizer in nitrocellulose-based propellants. Nitrocellulose, an energetic material, is prone to autocatalytic decomposition, which generates nitrogen oxides (NOx). These NOx species can accelerate the degradation of the propellant, leading to a decrease in performance and potentially causing auto-ignition.

Mechanism of Stabilization

This compound acts as a scavenger for the nitrogen oxides produced during the decomposition of nitrocellulose. The stabilization mechanism involves the reaction of the urea derivative with NOx, thereby preventing the autocatalytic cycle of propellant degradation. The primary reactions are with nitrogen dioxide (NO₂) and nitric oxide (NO).

Degradation Pathway

The reaction of this compound with nitrogen oxides leads to the formation of various degradation products. Understanding this pathway is crucial for assessing the remaining effective stabilizer content and predicting the shelf-life of the propellant. The initial step is typically the nitrosation or nitration of the urea molecule.

Conclusion

This compound plays a critical role as a stabilizer in energetic materials, ensuring the safety and longevity of nitrocellulose-based propellants. This technical guide has provided a detailed overview of its chemical and physical properties, robust protocols for its synthesis and analysis, and an explanation of its mechanism of action. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals working in the fields of chemistry, materials science, and drug development, facilitating further research and application of this important compound. No involvement in biological signaling pathways has been identified for this compound, with its primary function being in the realm of industrial chemistry.

References

- 1. 1,3-Dimethyl-1,3-diphenylurea synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Decomposition mechanism and kinetic investigation of novel urea burning rate suppressants in AP/HTPE propellants - Northwestern Polytechnical University [pure.nwpu.edu.cn]

An In-depth Technical Guide to the Historical Synthesis of N'-Ethyl-N,N-diphenylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods for the synthesis of N'-Ethyl-N,N-diphenylurea, a compound of interest in various chemical and pharmaceutical research fields. The document details several key synthetic routes, including reaction mechanisms, available quantitative data, and detailed experimental protocols where historical literature permits.

Synthesis via Reaction of Diphenylamine with Ethyl Isocyanate

This method is considered one of the most direct and regioselective routes to this compound. The reaction proceeds through a nucleophilic addition of the secondary amine (diphenylamine) to the electrophilic carbonyl carbon of the isocyanate.

Experimental Protocol:

-

Reaction Scheme: (C₆H₅)₂NH + C₂H₅NCO → (C₆H₅)₂NCONHC₂H₅

-

Procedure:

-

In a reaction vessel, dissolve diphenylamine in a suitable anhydrous solvent (e.g., toluene, tetrahydrofuran).

-

Slowly add a stoichiometric amount of ethyl isocyanate to the solution, maintaining the temperature at or below room temperature with a cooling bath.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC or other appropriate analytical techniques is recommended).

-

The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether).

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Not specified in literature | General expectation of high yield for this reaction type |

| Purity | High regioselectivity expected | [1] |

| Reaction Time | Typically a few hours | General knowledge of isocyanate reactions |

| Temperature | Room temperature or below | General knowledge of isocyanate reactions |

Logical Relationship Diagram:

References

Thermochemical Profile of N'-Ethyl-N,N-diphenylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for N'-Ethyl-N,N-diphenylurea (CAS No. 18168-01-9), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of data for this compound, this guide presents data for its close isomer, 3-ethyl-1,1-diphenylurea, which shares the same chemical formula (C₁₅H₁₆N₂O) and molecular weight (240.3003 g/mol ). The data presented herein is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and the original research publications.

Thermochemical Data Summary

The experimentally determined thermochemical properties for solid 3-ethyl-1,1-diphenylurea at standard conditions (298.15 K and 0.1 MPa) are summarized in the table below.

| Thermochemical Property | Symbol | Value (kJ/mol) | Uncertainty (kJ/mol) | Method |

| Standard Molar Enthalpy of Formation | ΔfH°solid | -152.6 | ± 7.9 | Combustion Calorimetry |

| Standard Molar Enthalpy of Combustion | ΔcH°solid | -8036.6 | ± 7.9 | Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | Data not available | - | - |

Note: The data was originally reported by Medard and Thomas in 1952 and subsequently reanalyzed by Cox and Pilcher in 1970.[1]

Experimental Protocols

The thermochemical data presented in this guide were determined using combustion calorimetry, a standard technique for measuring the heat of combustion of organic compounds.

Combustion Calorimetry for Enthalpy of Combustion and Formation

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is meticulously measured. The enthalpy of combustion is calculated from this temperature change, the heat capacity of the calorimeter system, and corrections for various factors such as the heat of formation of nitric acid from the nitrogen in the sample and the heat of combustion of the fuse wire. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

Generalized Experimental Workflow:

Concluding Remarks

This guide provides the most current and reliable thermochemical data available for an isomer of this compound. The absence of experimental data for the enthalpy of sublimation highlights an area for future research. Such data would be invaluable for a complete thermodynamic characterization of this compound, enabling the determination of its gas-phase enthalpy of formation and providing deeper insights into its intermolecular forces and crystal lattice energy. Researchers in possession of high-purity samples of this compound are encouraged to undertake studies to determine this important thermochemical property.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N'-Ethyl-N,N-diphenylurea from N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N'-Ethyl-N,N-diphenylurea, a trisubstituted urea derivative. The synthesis commences with N-ethylaniline and proceeds through a two-step process involving the formation of a carbamoyl chloride intermediate, followed by reaction with diphenylamine. This method provides a viable route to the target molecule when starting from N-ethylaniline is a prerequisite.

Reaction Principle

The synthesis of this compound from N-ethylaniline is achieved in two primary steps. Initially, N-ethylaniline is reacted with a phosgene equivalent, such as triphosgene, to generate the reactive intermediate, N-ethyl-N-phenylcarbamoyl chloride. This intermediate is then subsequently reacted with diphenylamine in the presence of a base to yield the final product, this compound. The overall reaction scheme is depicted below.

Step 1: Formation of N-ethyl-N-phenylcarbamoyl chloride

N-ethylaniline + Triphosgene → N-ethyl-N-phenylcarbamoyl chloride

Step 2: Formation of this compound

N-ethyl-N-phenylcarbamoyl chloride + Diphenylamine → this compound

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| N-ethylaniline | C₈H₁₁N | 121.18 |

| Diphenylamine | C₁₂H₁₁N | 169.22 |

| Triphosgene | C₃Cl₆O₃ | 296.75 |

| Triethylamine | C₆H₁₅N | 101.19 |

| Toluene, anhydrous | C₇H₈ | 92.14 |

| Dichloromethane, anhydrous | CH₂Cl₂ | 84.93 |

| Sodium bicarbonate | NaHCO₃ | 84.01 |

| Magnesium sulfate, anhydrous | MgSO₄ | 120.37 |

| Hexanes | C₆H₁₄ | 86.18 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

Protocol 1: Synthesis of this compound

Step 1: Synthesis of N-ethyl-N-phenylcarbamoyl chloride (Intermediate)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-ethylaniline (1.0 eq) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

-

Slowly add the triphosgene solution to the N-ethylaniline solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

The formation of the N-ethyl-N-phenylcarbamoyl chloride intermediate is monitored by thin-layer chromatography (TLC). This intermediate is used in the next step without isolation.

Step 2: Synthesis of this compound

-

In a separate flame-dried flask, dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the N-ethyl-N-phenylcarbamoyl chloride solution from Step 1 to the diphenylamine solution via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Prepare a silica gel column using a slurry of silica in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Data Presentation

Table 1: Stoichiometry and Yield

| Compound | Molar Mass ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) |

| N-ethylaniline | 121.18 | TBD | 1.0 | - |

| Triphosgene | 296.75 | TBD | 0.4 | - |

| Diphenylamine | 169.22 | TBD | 1.0 | - |

| This compound | 240.31 | - | - | TBD |

Table 2: Characterization of this compound

| Technique | Data |

| ¹H NMR | Expected signals for the ethyl group (triplet for -CH₃ and quartet for -CH₂). Complex multiplet for the protons on the two phenyl rings of the N,N-diphenyl moiety.[1] |

| ¹³C NMR | Expected distinct signals for the aromatic, ethyl, and carbonyl carbons. |

| FT-IR (cm⁻¹) | Expected characteristic absorption bands for N-H stretching, C=O stretching (urea), and aromatic C-H and C=C stretching. |

| Mass Spec (EI) | Expected molecular ion peak (M⁺˙) at m/z 240. Key fragmentation is anticipated via the loss of an ethyl radical, resulting in a fragment ion at m/z 211 [M - C₂H₅]⁺.[1] |

Visualizations

Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

References

Phosgene-Free Synthesis of N'-Ethyl-N,N-diphenylurea: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the phosgene-free synthesis of N'-Ethyl-N,N-diphenylurea, a trisubstituted urea of interest in pharmaceutical and materials science. The described methods avoid the use of highly toxic phosgene, offering safer and more environmentally benign alternatives.

Introduction

This compound is a key structural motif in various biologically active compounds and functional materials. Traditional synthesis routes often rely on the use of phosgene or its derivatives, which pose significant health and environmental risks. This document outlines phosgene-free synthetic strategies, focusing on a two-step approach via a carbamate intermediate, providing a safer and more sustainable method for laboratory and industrial-scale production.

Phosgene-Free Synthetic Routes

Two primary phosgene-free routes for the synthesis of this compound have been identified and are detailed below.

-

Two-Step Synthesis via Carbamate Intermediate: This is a robust and well-documented method that involves the formation of an O-alkyl-N,N-diphenyl carbamate from diphenylamine and a dialkyl carbonate, followed by amination with ethylamine.

-

Direct Amination with Ethyl Isocyanate: This method involves the direct reaction of diphenylamine with ethyl isocyanate. While conceptually straightforward, this route is only truly phosgene-free if the ethyl isocyanate is sourced from a non-phosgene production method.

Data Presentation

The following table summarizes quantitative data for a closely related synthesis of N-Methyl-N',N'-diphenylurea, which serves as a strong predictive model for the synthesis of the target this compound.

| Route | Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Two-Step Carbamate Route | 1a | Diphenylamine, Diethyl Carbonate | [BMIM]Cl | 130 | 7 | 57 | [1] |

| 1b | Diphenylamine, Dimethyl Carbonate | [BMIM]Cl | 130 | 7 | 80 | [1] | |

| 2 | O-Phenyl-N,N-diphenyl carbamate, Methylamine | - | - | - | 81 | [1] |

Note: [BMIM]Cl = 3-methyl-1-butylimidazolium chloride. Yields for step 2 with alkyl carbamates were lower due to side reactions in the case of the methyl analog.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via O-Ethyl-N,N-diphenyl Carbamate

This protocol is adapted from the synthesis of the N-methyl analog and is expected to provide good yields of the target compound.

Step 1: Synthesis of O-Ethyl-N,N-diphenyl Carbamate

-

Materials:

-

Diphenylamine

-

Diethyl carbonate

-

3-methyl-1-butylimidazolium chloride ([BMIM]Cl)

-

Toluene (or other suitable high-boiling solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diphenylamine (1.0 eq), diethyl carbonate (excess, e.g., 10 eq), and [BMIM]Cl (0.1 eq).

-

Heat the reaction mixture to 130°C with vigorous stirring.

-

Maintain the reaction at this temperature for 7 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess diethyl carbonate and any alcohol byproduct by vacuum distillation.

-

The crude O-Ethyl-N,N-diphenyl carbamate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Step 2: Synthesis of this compound

-

Materials:

-

O-Ethyl-N,N-diphenyl carbamate (from Step 1)

-

Ethylamine (aqueous solution or gas)

-

Suitable solvent (e.g., THF, Ethanol)

-

-

Procedure:

-

Dissolve the purified O-Ethyl-N,N-diphenyl carbamate (1.0 eq) in a suitable solvent in a pressure-resistant flask.

-

Add an excess of ethylamine (e.g., 3-5 eq) to the solution.

-

Seal the flask and heat the reaction mixture to a temperature between 80-100°C. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent and excess ethylamine under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Protocol 2: Direct Synthesis from Diphenylamine and Ethyl Isocyanate

This protocol describes the direct formation of the urea from diphenylamine and ethyl isocyanate.

-

Materials:

-

Diphenylamine

-

Ethyl isocyanate

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1.0 eq) in the anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add ethyl isocyanate (1.05 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid is the crude this compound, which can be purified by recrystallization.

-

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

Caption: Phosgene-Free Synthesis Routes to this compound.

Caption: Reaction Mechanism for the Two-Step Carbamate Route.

References

Application Notes and Protocols: N'-Ethyl-N,N-diphenylurea (Ethyl Centralite) as a Propellant Stabilizer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N'-Ethyl-N,N-diphenylurea, commonly known as Ethyl Centralite, as a chemical stabilizer in single, double, and triple-base propellants. This document details its mechanism of action, presents quantitative data on its performance, and offers detailed experimental protocols for its analysis and evaluation.

Introduction

This compound (Ethyl Centralite) is a substituted urea derivative widely employed in the defense industry to enhance the chemical stability and extend the shelf life of nitrocellulose-based propellants.[1] The inherent instability of nitrate esters in propellants leads to their gradual decomposition, releasing nitrogen oxides (NOx).[1] These NOx species can act as catalysts, accelerating the degradation process, which can compromise the propellant's performance and, in extreme cases, lead to auto-ignition.[2] Ethyl Centralite functions by scavenging these acidic NOx radicals, thereby preventing this autocatalytic decomposition.[3][4] Beyond its primary stabilizing role, Ethyl Centralite can also act as a plasticizer and a burning rate moderator in certain propellant formulations.[5]

Mechanism of Action

The stabilizing effect of Ethyl Centralite is attributed to its ability to react with and neutralize the nitrogen oxides (primarily NO and NO₂) that are produced during the decomposition of nitrate esters in the propellant. This process involves a series of nitrosation and nitration reactions on the phenyl groups and the nitrogen atoms of the urea moiety.

The primary reactions involve the electrophilic attack of NOx species on the electron-rich aromatic rings of Ethyl Centralite. This leads to the formation of various nitro and nitroso derivatives.[4] The reaction cascade effectively consumes the detrimental NOx gases, preventing them from further catalyzing the decomposition of the propellant's energetic components.

References

- 1. ethylcentralite.com [ethylcentralite.com]

- 2. [PDF] Studies on the Ballistic Parameters of a Deterred Triple Base Propellant Used in Large Caliber Ammunition | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

Application of N'-Ethyl-N,N-diphenylurea in Organic Chemical Intermediate Production

Abstract

N'-Ethyl-N,N-diphenylurea is a significant organic chemical intermediate with primary applications as a stabilizer in energetic materials such as explosives and propellants. Its synthesis and the synthesis of related substituted ureas are fundamental processes in industrial organic chemistry. This document provides detailed application notes, experimental protocols for its synthesis, and quantitative data for related reactions. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound, also known as 3-ethyl-1,1-diphenylurea, is an asymmetrically substituted urea derivative. The urea functional group, with its capacity for hydrogen bonding, makes substituted ureas valuable intermediates in organic synthesis and materials science. While this compound itself is primarily recognized for its role as a stabilizer, the broader class of N,N-diphenylurea derivatives is being explored for applications in medicinal chemistry, including as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) in cancer immunotherapy.

The principal application of this compound is in the stabilization of nitrocellulose-based propellants. It functions by scavenging acidic decomposition products, primarily nitrogen oxides (NOx), which can otherwise lead to the autocatalytic decomposition of the energetic material. This stabilization effect is crucial for the safety and long-term storage of munitions.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the reaction of diphenylamine with ethyl isocyanate. This method offers high regioselectivity, ensuring the ethyl group is attached to the nitrogen of the former isocyanate. An alternative, though less common and more hazardous, approach involves the use of phosgene or its equivalents.

Experimental Protocol: Synthesis from Diphenylamine and Ethyl Isocyanate

This protocol is adapted from the synthesis of the analogous N-methyl-N',N'-diphenylurea and provides a reliable method for producing this compound with a high yield.[1]

Materials:

-

Diphenylamine

-

Ethyl isocyanate

-

Toluene (anhydrous)

-

Di-n-butyl phosphate (catalyst, optional)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic or mechanical)

-

Heating mantle

-

Buchner funnel and filtration apparatus

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 0.5 mole of diphenylamine in 150 ml of anhydrous toluene.

-

Add 0.53 mole of ethyl isocyanate to the solution.

-

Optional: Add a catalytic amount (e.g., 0.6 g) of di-n-butyl phosphate.

-

Heat the reaction mixture to 100°C with constant stirring for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by suction filtration using a Buchner funnel.

-

Wash the collected solid with two portions of 100 ml of cold toluene to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final this compound.

Expected Yield: Based on the synthesis of the methylated analog, a yield of approximately 96% can be expected.[1]

Quantitative Data for Related Urea Syntheses

The following table summarizes the quantitative data from the synthesis of closely related diphenylurea compounds, providing a benchmark for the synthesis of this compound.

| Compound | Reactants | Solvent | Catalyst | Temperature | Time | Yield | Purity | Reference |

| N-methyl-N',N'-diphenylurea | Diphenylamine, Methyl isocyanate | Toluene | Di-n-butyl phosphate | 100°C | 10 h | 96% | Not specified | [1] |

| N,N'-Diphenylurea | Aniline, Triphosgene | Acetonitrile | ETS-10 molecular sieve | 80°C | 4 h | 99% | 99.91% (HPLC) | |

| N,N'-Diphenylurea | Aniline, Urea | None | None | 160-175°C | 3-6 h | 98.6% | 99.2% |

Application as a Propellant Stabilizer

This compound and its symmetrical isomer, N,N'-diethyl-N,N'-diphenylurea (commonly known as Ethyl Centralite), are key stabilizers in nitrocellulose-based propellants. The decomposition of nitrocellulose produces nitrogen oxides (NOx), which can catalyze further decomposition, leading to instability and potential autoignition.

Mechanism of Stabilization

The stabilizing action of this compound involves the chemical scavenging of these acidic NOx species. The urea functional group reacts with NOx, neutralizing them and preventing their catalytic action. This process is crucial for extending the shelf-life and ensuring the safety of propellant formulations.

Diagrams

Caption: Synthesis workflow of this compound.

Caption: Stabilization of propellants by this compound.

Conclusion

This compound is a crucial chemical intermediate, particularly for the defense industry, where it serves as an essential stabilizer for propellants. Its synthesis is straightforward, relying on the robust reaction between diphenylamine and ethyl isocyanate, which can be performed with high efficiency. The protocols and data presented herein provide a comprehensive guide for the preparation and understanding of the primary application of this compound. Further research into the biological activities of its derivatives may open new avenues for its use in medicinal chemistry.

References

Application Note: HPLC Analysis of N'-Ethyl-N,N-diphenylurea

AN-HPLC-001

Introduction

N'-Ethyl-N,N-diphenylurea, also known as Ethyl Centralite, is a chemical compound commonly used as a stabilizer in smokeless powders and propellants. Its quantitative determination is crucial for quality control and stability studies of these materials. This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of this compound. The described method is based on reverse-phase chromatography, which is a standard and robust technique for the separation and quantification of moderately polar organic compounds.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of materials containing this compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade, for cleaning)

-

0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following are representative chromatographic conditions.

| Parameter | Condition |

| HPLC System | A system with a binary pump, autosampler, column oven, and UV detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Note: The mobile phase composition can be adjusted to optimize the retention time and resolution.

Preparation of Solutions

a) Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use, for example, by sonicating for 15-20 minutes.

b) Standard Stock Solution (100 µg/mL)

Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and dilute to the mark. This will be the standard stock solution.

c) Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL). These solutions are used to construct the calibration curve.

d) Sample Preparation